Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1199773-11-9
VCID: VC0178663
InChI: InChI=1S/C11H12N2O2/c1-3-13-7-12-9-5-4-8(6-10(9)13)11(14)15-2/h4-7H,3H2,1-2H3
SMILES: CCN1C=NC2=C1C=C(C=C2)C(=O)OC
Molecular Formula: C11H12N2O2
Molecular Weight: 204.229

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate

CAS No.: 1199773-11-9

Cat. No.: VC0178663

Molecular Formula: C11H12N2O2

Molecular Weight: 204.229

* For research use only. Not for human or veterinary use.

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate - 1199773-11-9

Specification

CAS No. 1199773-11-9
Molecular Formula C11H12N2O2
Molecular Weight 204.229
IUPAC Name methyl 3-ethylbenzimidazole-5-carboxylate
Standard InChI InChI=1S/C11H12N2O2/c1-3-13-7-12-9-5-4-8(6-10(9)13)11(14)15-2/h4-7H,3H2,1-2H3
Standard InChI Key NIXOFQRQEJNWRB-UHFFFAOYSA-N
SMILES CCN1C=NC2=C1C=C(C=C2)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate is an organic compound featuring a bicyclic structure containing both benzene and imidazole rings that form its benzimidazole core . This heterocyclic aromatic compound is characterized by several key identifying properties as detailed below.

Basic Chemical Information

The compound is formally identified through the following chemical identifiers:

PropertyValue
Chemical NameMethyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate
CAS Number1199773-11-9
Molecular FormulaC11H12N2O2
Molecular Weight204.2252
MDL NumberMFCD13195704
SMILES NotationCOC(=O)c1ccc2c(c1)n(CC)cn2
InChI KeyNIXOFQRQEJNWRB-UHFFFAOYSA-N

This compound exists with several synonyms in scientific literature including Methyl 1-ethyl-1H-benzimidazole-6-carboxylate, Methyl 3-ethylbenzimidazole-5-carboxylate, and 1H-Benzimidazole-6-carboxylic acid, 1-ethyl-, methyl ester .

Structural Characteristics

The structure of this compound features several key elements that contribute to its chemical behavior:

Structural FeatureValue
Complexity245
Covalently-Bonded Unit Count1
Heavy Atom Count15
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
XLogP31.6

The molecule contains a carboxylate group which contributes to its acidic properties, and a methyl ester functionality, indicating it can undergo hydrolysis to release the corresponding carboxylic acid . The ethyl group attached to the nitrogen in the imidazole ring enhances its hydrophobic character, potentially influencing its solubility and reactivity in various solvents .

Chemical Reactivity and Synthesis

The chemical behavior of Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate is largely influenced by its functional groups and heterocyclic structure, making it valuable in various chemical processes.

Reactivity Profile

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate demonstrates remarkable reactivity due to its unique structural properties . The compound can act as a precursor for introducing functional groups or substituents into organic molecules . It participates in various chemical reactions, including:

  • Esterification reactions (due to the carboxylate group)

  • Amidation processes

  • Nucleophilic substitution reactions

  • Various modification reactions at the benzimidazole ring

The aromatic benzo[d]imidazole ring system provides sites for electrophilic aromatic substitution reactions, while the methyl ester group offers opportunities for transformations into other functional groups through hydrolysis, reduction, or transesterification.

Applications in Chemical Synthesis

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate serves as a valuable building block in the creation of various organic compounds through its diverse reactivity profile.

Role as a Synthetic Intermediate

This compound functions as an important intermediate in organic synthesis, facilitating the construction of more complex molecular structures . Its utility stems from:

  • The ability to introduce the benzimidazole scaffold into more complex molecules

  • Serving as a precursor for functional group transformations

  • Enabling the formation of diverse derivatives through modification of the ester group

  • Providing a platform for substitution at various positions of the heterocyclic ring system

The specific structural features of this compound, including the aromatic benzo[d]imidazole ring and the ethyl and methyl ester groups, impart unique characteristics to the compounds synthesized using it .

Applications in Pharmaceutical Development

The compound has significant potential in pharmaceutical research, particularly in the development of new drug candidates . Its applications include:

  • Serving as a starting material for the synthesis of biologically active compounds

  • Contribution to the design of molecules with improved pharmacokinetic properties

  • Enabling the creation of compounds with specific receptor binding profiles

  • Supporting the development of targeted therapeutics with enhanced efficacy

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate may exhibit biological activity itself, making it directly relevant to pharmaceutical investigations into novel therapeutic agents .

Package SizeAvailabilityRegular Price (USD)Discounted Price (USD)
1gIn stock$106.00$75.00
5gIn stock$299.00$209.00
25gIn stock$760.00$532.00

This pricing structure reflects the compound's status as a specialty research chemical rather than a bulk commodity .

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